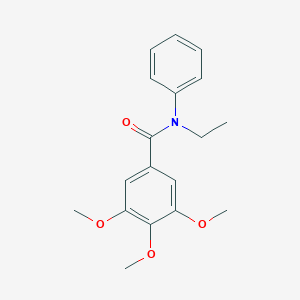![molecular formula C14H22O3 B263823 5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B263823.png)
5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone, also known as Methyl jasmonate (MeJA), is a plant hormone that plays a significant role in plant growth, development, and response to environmental stress. MeJA is a naturally occurring compound found in the essential oils of various plants, including jasmine, lemon, and bergamot. In recent years, MeJA has gained attention in scientific research due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
Mecanismo De Acción
MeJA exerts its effects on plants and animals through various mechanisms. In plants, MeJA acts as a signaling molecule that regulates various physiological processes, including seed germination, root growth, and defense against pathogens and herbivores. In animals, MeJA has been shown to have anti-inflammatory and anti-cancer effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
MeJA has been shown to have various biochemical and physiological effects on plants and animals. In plants, MeJA induces the production of various secondary metabolites, including alkaloids, flavonoids, and terpenoids, which are involved in plant defense against herbivores and pathogens. In animals, MeJA has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MeJA has several advantages and limitations for lab experiments. One advantage is its ability to induce gene expression in plants, making it a useful tool for studying gene regulation. Another advantage is its potential applications in various fields, including agriculture, medicine, and biotechnology. However, one limitation is its potential toxicity to cells and tissues, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for research on MeJA. One direction is the development of new methods for synthesizing MeJA, which can improve its purity and yield. Another direction is the identification of new targets for MeJA in plants and animals, which can provide insights into its mode of action. Additionally, further studies are needed to investigate the potential applications of MeJA in various fields, including agriculture, medicine, and biotechnology.
In conclusion, MeJA is a naturally occurring compound with potential applications in various fields, including agriculture, medicine, and biotechnology. Its mechanisms of action and biochemical and physiological effects have been extensively studied, and its advantages and limitations for lab experiments have been identified. Further research on MeJA is needed to explore its potential applications and to improve our understanding of its mode of action.
Métodos De Síntesis
MeJA can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of jasmonic acid with methanol in the presence of a catalyst. The extraction method involves the isolation of MeJA from the essential oils of plants using various techniques such as steam distillation and solvent extraction.
Aplicaciones Científicas De Investigación
MeJA has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, MeJA has been shown to enhance plant growth, increase crop yield, and improve plant resistance to environmental stress. In medicine, MeJA has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In biotechnology, MeJA has been used as an inducer of gene expression and as a tool for plant tissue culture.
Propiedades
Fórmula molecular |
C14H22O3 |
|---|---|
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
(2R)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2H-furan-5-one |
InChI |
InChI=1S/C14H22O3/c1-9(2)11-5-4-10(3)8-12(11)16-14-7-6-13(15)17-14/h6-7,9-12,14H,4-5,8H2,1-3H3/t10?,11?,12?,14-/m1/s1 |
Clave InChI |
URWJVUPZIGIVFZ-GSPOMADGSA-N |
SMILES isomérico |
CC1CCC(C(C1)O[C@H]2C=CC(=O)O2)C(C)C |
SMILES |
CC1CCC(C(C1)OC2C=CC(=O)O2)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC2C=CC(=O)O2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)
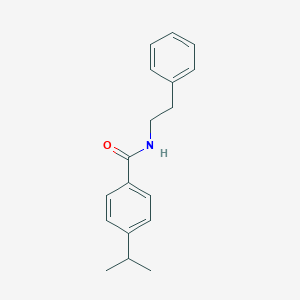

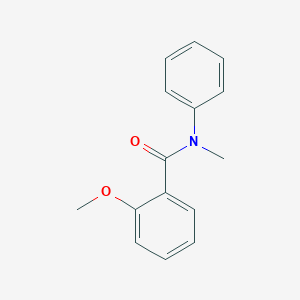
![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)
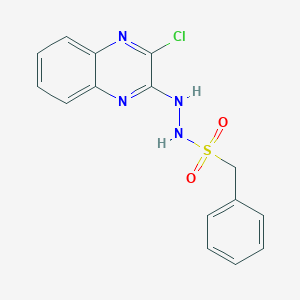
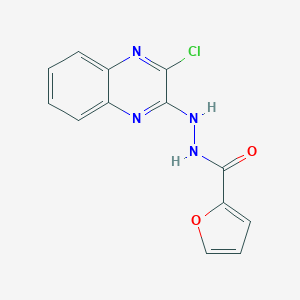

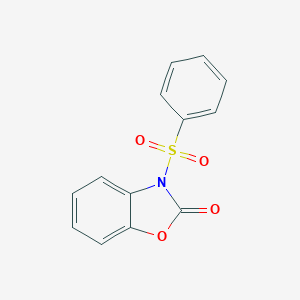
![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)

![methyl {[1-(methylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetate](/img/structure/B263769.png)
